N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
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Overview
Description
“N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of rings containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzodioxepin ring through cyclization reactions.
- Synthesis of the dioxino[2,3-f]benzimidazole moiety.
- Coupling of the two fragments via acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound could be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, may reveal new insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its structure suggests possible applications as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodioxepin derivatives: Compounds with similar benzodioxepin structures.
Dioxino[2,3-f]benzimidazole derivatives: Compounds with similar dioxino[2,3-f]benzimidazole structures.
Uniqueness
The uniqueness of “N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide” lies in its combined structure, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H19N3O5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide |
InChI |
InChI=1S/C20H19N3O5/c24-20(22-13-2-3-16-17(8-13)26-5-1-4-25-16)11-23-12-21-14-9-18-19(10-15(14)23)28-7-6-27-18/h2-3,8-10,12H,1,4-7,11H2,(H,22,24) |
InChI Key |
RGJZBTVGBZCGFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC5=C(C=C43)OCCO5)OC1 |
Origin of Product |
United States |
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